1-Propylpyrrolidine-2-carbaldehyde
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Overview
Description
1-Propylpyrrolidine-2-carbaldehyde is an organic compound belonging to the class of pyrrolidines It is characterized by a pyrrolidine ring with a propyl group attached to the nitrogen atom and an aldehyde group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Propylpyrrolidine-2-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of pyrrolidine with propyl bromide to form 1-propylpyrrolidine, followed by oxidation of the resulting compound to introduce the aldehyde group at the second carbon position. The oxidation can be achieved using reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane under mild conditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-Propylpyrrolidine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: 1-Propylpyrrolidine-2-carboxylic acid.
Reduction: 1-Propylpyrrolidine-2-methanol.
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
1-Propylpyrrolidine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of fine chemicals and as a building block in material science.
Mechanism of Action
The mechanism of action of 1-propylpyrrolidine-2-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to changes in cellular pathways and biological processes. The specific molecular targets and pathways involved depend on the context of its application and the biological system being studied .
Comparison with Similar Compounds
1-Propylpyrrolidine-2-carbaldehyde can be compared with other similar compounds, such as:
Pyrrole-2-carboxaldehyde: Similar structure but lacks the propyl group, leading to different chemical properties and reactivity.
1-Methylpyrrolidine-2-carbaldehyde: Similar structure with a methyl group instead of a propyl group, affecting its steric and electronic properties.
1-Ethylpyrrolidine-2-carbaldehyde: Similar structure with an ethyl group, resulting in intermediate properties between the methyl and propyl derivatives.
Properties
Molecular Formula |
C8H15NO |
---|---|
Molecular Weight |
141.21 g/mol |
IUPAC Name |
1-propylpyrrolidine-2-carbaldehyde |
InChI |
InChI=1S/C8H15NO/c1-2-5-9-6-3-4-8(9)7-10/h7-8H,2-6H2,1H3 |
InChI Key |
CTXUTPBKZYVRML-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1CCCC1C=O |
Origin of Product |
United States |
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